Enhanced Lipophilicity Compared to Methoxy Analog: Impact on Bioavailability and Extraction
4-Chloro-3-ethoxyisoquinoline exhibits a calculated LogP value of 3.88, indicating significantly higher lipophilicity compared to its methoxy-substituted analog, 4-chloro-3-methoxyisoquinoline, which has a predicted LogP of approximately 2.81 . This ~1.07 unit difference in LogP corresponds to a roughly 11-fold increase in octanol-water partition coefficient, suggesting enhanced membrane permeability and altered chromatographic retention behavior [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.88 |
| Comparator Or Baseline | 4-chloro-3-methoxyisoquinoline: LogP ≈ 2.81 |
| Quantified Difference | ΔLogP = +1.07 (approx. 11-fold increase in partition coefficient) |
| Conditions | Calculated via XLogP3 algorithm (PubChem) |
Why This Matters
The higher LogP directly impacts biological membrane permeability and chromatographic purification protocols, making the ethoxy analog a distinct choice for applications requiring increased lipophilicity or altered retention time.
- [1] PubChem. XLogP3 Calculation. National Center for Biotechnology Information. Accessed April 2026. View Source
